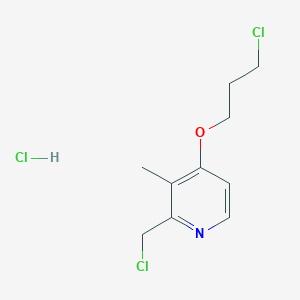![molecular formula C15H24O3 B1160343 2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one CAS No. 226904-40-1](/img/structure/B1160343.png)
2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules that often exhibit significant biological activity and can be involved in various chemical reactions due to the functional groups present in its structure. Its synthesis and analysis are crucial for understanding its potential applications and properties.
Synthesis Analysis
The synthesis of cyclohexenone derivatives, similar to the compound of interest, often involves palladium-catalyzed cycloisomerization reactions or cycloaddition reactions. For example, a novel two-step synthesis of 2-hydroxymethylbenzofurans, which shares a similar synthesis pathway with our compound, was reported using palladium-catalyzed cycloisomerization followed by acid-catalyzed isomerization or allylic nucleophilic substitution with alcohols as nucleophiles (Gabriele et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of cyclohexanone derivatives, akin to the target molecule, can be determined by X-ray diffraction analysis. Such studies have revealed that these molecules often adopt a chair conformation, which is crucial for understanding their reactivity and physical properties (Kutulya et al., 2008).
Chemical Reactions and Properties
Cyclohexenone compounds are known for their reactivity towards various chemical reactions, including cycloaddition reactions. For instance, the [4 + 2] cycloaddition of 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate leading to hydroxymethyl-2-cyclohexen-1-one derivatives showcases the typical reactivity of such compounds (Kozmin et al., 2003).
科学的研究の応用
Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation processes are crucial for producing industrially relevant intermediates such as cyclohexanol and cyclohexanone, which are key precursors for nylon production. Controllable and selective catalytic oxidation of cyclohexene, aiming for specific oxidation products, highlights the synthetic value of these processes in both academic and industrial settings. Recent advances in selective oxidation of cyclohexene demonstrate the importance of choosing appropriate oxidants for targeted chemical production, indicating a broad application in chemical synthesis and material science (Cao et al., 2018).
Metabolism and Pharmacology
The metabolism and pharmacological properties of compounds containing similar structural motifs have been extensively studied. For instance, the metabolic fate of various pharmaceuticals involves oxidative processes that produce metabolites with different oxidation states. Such studies provide insight into the enzymatic pathways involved in drug metabolism and the pharmacological or toxicological implications of these metabolites, relevant for drug design and safety evaluation (Breyer-Pfaff, 2004).
Antimicrobial Agents
Compounds with structural similarities to the specified chemical, such as monoterpenes found in essential oils, have shown a range of biological activities including antimicrobial effects. The mechanism of action often involves disruption of microbial cell membranes or interference with microbial metabolism. These findings support the potential use of structurally similar compounds in developing new antimicrobial agents or enhancing the efficacy of existing treatments (Marchese et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEYQETWCHEROV-KEKZHRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CCC(=O)C)C1=CC(CCC1=O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: The study mentions that 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, also known as 2-[(R)-1-Isopropyl-4-oxopentyl]-4-hydroxy-4-methyl-2-cyclohexene-1-one, was one of the nine active compounds isolated from Chimonanthus grammatus. What was the significance of its isolation in the context of the research?
A: While the study identified 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione as one of nine active antimicrobial compounds isolated from Chimonanthus grammatus [], it primarily focused on the antimicrobial activity of three other compounds: isofraxidin, kaempferol, and quercitrin. The research highlighted these three compounds due to their potent activity against Staphylococcus aureus, including both planktonic and biofilm forms.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


